molecular formula C20H17Cl3N2O B12168705 5-Chloro-7-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol

5-Chloro-7-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol

Cat. No.: B12168705
M. Wt: 407.7 g/mol
InChI Key: MOGKPFGPMXIXNU-UHFFFAOYSA-N
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Description

5-Chloro-7-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-8-hydroxyquinoline with 2,4-dichlorobenzyl chloride in the presence of a base, followed by the introduction of pyrrolidine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are often employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

5-Chloro-7-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-7-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-8-hydroxyquinoline: A precursor in the synthesis of the compound.

    2,4-Dichlorobenzyl chloride: Another precursor used in the synthesis.

    Pyrrolidine: A common nitrogen-containing heterocycle used in medicinal chemistry.

Uniqueness

5-Chloro-7-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17Cl3N2O

Molecular Weight

407.7 g/mol

IUPAC Name

5-chloro-7-[(2,4-dichlorophenyl)-pyrrolidin-1-ylmethyl]quinolin-8-ol

InChI

InChI=1S/C20H17Cl3N2O/c21-12-5-6-14(16(22)10-12)19(25-8-1-2-9-25)15-11-17(23)13-4-3-7-24-18(13)20(15)26/h3-7,10-11,19,26H,1-2,8-9H2

InChI Key

MOGKPFGPMXIXNU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(C2=C(C=C(C=C2)Cl)Cl)C3=CC(=C4C=CC=NC4=C3O)Cl

Origin of Product

United States

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